Mechanism of renal excretion for 5-amino-2,4,6-triiodo-N-methylisophthalamic acid
Mechanism of renal excretion for 5-amino-2,4,6-triiodo-N-methylisophthalamic acid
An In-depth Technical Guide to the Renal Excretion Mechanism of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid (Iothalamic Acid)
Introduction: The Quintessential GFR Marker
5-amino-2,4,6-triiodo-N-methylisophthalamic acid, commonly known as iothalamic acid or iothalamate, is an iodine-containing organic anion that has been a cornerstone in nephrology and clinical research for decades.[1][2] Initially developed as a radiocontrast agent for visualizing vascular and renal structures, its pharmacokinetic properties have made it an invaluable tool for the precise measurement of the Glomerular Filtration Rate (GFR), the primary indicator of kidney function.[3][4][5] This guide provides a comprehensive technical overview of the renal handling of iothalamic acid, detailing its journey from bloodstream to urine and the established methodologies used to quantify this process.
Chapter 1: The Primary Pathway: Unrestricted Glomerular Filtration
The primary mechanism governing the renal excretion of iothalamic acid is glomerular filtration.[2][6] Following intravenous administration, iothalamate is rapidly distributed throughout the circulatory system.[2] Its utility as a GFR marker is predicated on how closely it emulates the ideal filtration substance, inulin. The key characteristics that facilitate this are:
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Free Filtration: Iothalamic acid is freely filtered across the glomerular capillaries. Its clearance has been shown to be nearly identical to that of inulin, with clearance ratios averaging 1.00.[7] This indicates that the amount of iothalamate entering the renal tubules via filtration is directly proportional to the GFR.
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Minimal Protein Binding: While some studies in animal models have shown variable plasma protein binding, studies in humans indicate that iothalamate is poorly bound to serum albumin.[2][8] This is a critical prerequisite for a GFR marker, as only the unbound fraction of a substance can be filtered by the glomerulus.
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Biological Inertness: Iothalamic acid is not reabsorbed or metabolized by the renal tubules.[2][9] It is excreted from the body chemically unchanged, ensuring that its clearance rate directly reflects the rate of filtration.[2]
The process begins as blood enters the glomerulus. The hydrostatic pressure gradient forces water and small solutes, including iothalamate, from the glomerular capillaries into Bowman's space, forming the ultrafiltrate. This ultrafiltrate then proceeds into the renal tubules.
Chapter 3: Pharmacokinetic Profile and Its Implications
The pharmacokinetics of iothalamic acid after a single intravenous injection are best described by an open two-compartment model. [10][11]This model accounts for the distribution of the drug between a central compartment (plasma and well-perfused organs) and a peripheral compartment (less-perfused tissues).
| Parameter | Value (in normal renal function) | Significance |
| Alpha Half-Life (t½α) | ~10 minutes [2] | Represents the initial rapid distribution phase from the central to the peripheral compartment. |
| Beta Half-Life (t½β) | ~90 minutes [2] | Represents the slower elimination phase, which is primarily dependent on renal clearance. |
| Plasma Clearance | Varies with GFR | The volume of plasma cleared of the drug per unit time; the key measurement for GFR assessment. |
| Alternate Excretion | Minimal | In severe renal impairment, hepatobiliary excretion increases significantly. [2][6] |
| Volume of Distribution | ~11 L (in ESRD patients) [12] | Reflects the extent of distribution throughout the body's fluid compartments. |
Understanding this two-compartment model is essential for designing accurate GFR measurement protocols. For instance, in plasma clearance studies, blood samples must be collected over a sufficiently long period to accurately characterize both the distribution and elimination phases. Shortened sampling intervals, especially in patients with lower GFR, can lead to a significant overestimation of the clearance rate. [13]
Chapter 4: Methodologies for Determining Renal Clearance
The measurement of iothalamate clearance is a robust procedure for determining GFR. Two primary methods are employed: constant infusion with urinary clearance and single bolus with plasma clearance.
Experimental Protocol: GFR Measurement via Plasma Clearance of Iothalamate
This method is widely used due to its practicality and high precision. [13][14]It avoids the challenges associated with timed urine collections.
1. Patient Preparation:
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Patients should be well-hydrated to ensure adequate urine flow, though urine is not collected. Instruct the patient to drink approximately 750 mL of water 30-60 minutes prior to the procedure. [13][15]* An intravenous catheter is placed for injection and subsequent blood sampling.
2. Iothalamate Administration:
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A single bolus of non-radioactive iothalamate meglumine is injected intravenously over 1-2 minutes. The exact dose and volume administered must be precisely recorded.
3. Timed Blood Sampling:
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The timing of blood samples is critical for accurate pharmacokinetic modeling. A typical multi-sample schedule is as follows: 5, 10, 20, 30, 45, 60, 90, 120, 180, 240, and 300 minutes post-injection. [13]* Rationale: Frequent early samples (5-60 min) are necessary to define the rapid distribution (alpha) phase. Later samples (90-300 min) are crucial for accurately capturing the slower elimination (beta) phase, which reflects renal clearance. In patients with suspected severe renal impairment, sampling may need to be extended up to 10 hours. [13] 4. Sample Processing and Analysis:
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Blood samples are collected in heparinized tubes, placed on ice, and centrifuged to separate the plasma.
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Plasma is aliquoted and stored at -80°C until analysis. [13]* Iothalamate concentration in plasma is quantified using a validated method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [16][17]LC-MS/MS is often preferred due to its high specificity and reduced susceptibility to interferences. [16] 5. Data Analysis and GFR Calculation:
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The plasma concentration-time data are fitted to a two-compartment pharmacokinetic model.
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The plasma clearance (Cl) is calculated using the formula: Cl = Dose / AUC , where AUC is the total area under the plasma concentration-time curve from time zero to infinity.
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The calculated clearance value is then typically normalized to a body surface area of 1.73 m².
Conclusion
The renal excretion of 5-amino-2,4,6-triiodo-N-methylisophthalamic acid is overwhelmingly dominated by glomerular filtration. Its physicochemical properties—low protein binding, biological inertness, and free passage through the glomerular filter—make it an exemplary marker for measuring GFR. While a minor component of active tubular secretion via organic anion transporters likely exists, it does not significantly detract from the accuracy of iothalamate clearance as a gold-standard method in clinical practice and research. The robust and well-defined methodologies for its measurement provide clinicians and scientists with a reliable tool to assess and monitor kidney function.
References
-
Olofsson, U., et al. (1974). The usefulness of 125I-sodium lothalamate as a GFR-indicator in single intravenous injection tests. Scandinavian Journal of Clinical and Laboratory Investigation, 34(4), 349-358. [Link]
-
UW Medicine. (n.d.). Iothalamate Study. Retrieved from UW Medicine, Department of Radiology. [Link]
-
Maher, F. T., Nolan, N. G., & Elveback, L. R. (1971). The Measurement of Glomerular Filtration Rate and Effective Renal Plasma Flow in Man by Iothalamate 125 I and Iodopyracet 131 I. Circulation Research, 28(5), 569-577. [Link]
-
Agarwal, R., et al. (2009). Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR. Clinical Journal of the American Society of Nephrology, 4(1), 77-85. [Link]
-
Levey, A. S., et al. (1993). Iothalamate clearance and its use in large-scale clinical trials. Journal of the American Society of Nephrology, 4(5), 1159-1171. [Link]
-
Messa, P., et al. (1986). 125I-Iothalamate and Creatinine Clearances in Patients with Chronic Renal Disease. Contributions to Nephrology, 52, 115-119. [Link]
-
Soons, P. A., et al. (2022). Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function. Clinical Kidney Journal, 15(10), 1896-1904. [Link]
-
Inxight Drugs. (n.d.). IOTHALAMIC ACID. Retrieved from National Center for Advancing Translational Sciences. [Link]
-
Gassman, J. J., et al. (1995). 125Iodine-iothalamate clearance in children. A simple method to measure glomerular filtration. Pediatric Nephrology, 9(4), 451-455. [Link]
-
Messa, P., et al. (1986). 125I-Iothalamate and Creatinine Clearances in Patients with Chronic Renal Disease. Nephrology Dialysis Transplantation, 1(3), 167-171. [Link]
-
National Center for Biotechnology Information. (n.d.). Iothalamic Acid. PubChem Compound Summary for CID 3737. [Link]
-
Szeto, C. C., et al. (1976). Pharmacokinetics of 125I-iothalamate and 131I-o-iodohippurate in man. Journal of Clinical Pharmacology, 16(2-3), 142-148. [Link]
-
medtigo. (n.d.). iothalamic acid | Dosing & Uses. Retrieved from medtigo. [Link]
-
Dowling, T. C., et al. (1988). Pharmacokinetics of iothalamate in endstage renal disease. Journal of Clinical Pharmacology, 28(9), 826-830. [Link]
-
Riep, R. J., & Nelp, W. B. (1969). Mechanism of Excretion of Radioiodinated Sodium Iothalamate. Radiology, 93(4), 807-811. [Link]
-
Prueksaritanont, T., et al. (1984). Renal and non-renal clearances of iothalamate. Journal of Pharmacokinetics and Biopharmaceutics, 12(3), 267-279. [Link]
-
Bollerup, A. C., Hesse, B., & Steiness, E. (1975). Renal Handling of Iodamide and Diatrizoate. Evidence of Active Tubular Secretion of Iodamide. European Journal of Clinical Pharmacology, 9(1), 63-67. [Link]
-
Dowling, T. C., et al. (1999). Comparison of iothalamate clearance methods for measuring GFR. Pharmacotherapy, 19(8), 943-950. [Link]
-
ClinicalTrials.gov. (2017). Measurement of Renal Functional Reserve With Urinary Clearance of Cold Iothalamate Before and After an Oral Protein Load. NCT03190070. [Link]
-
Delanaye, P., et al. (2016). Iohexol plasma clearance for measuring glomerular filtration rate in clinical practice and research: a review. Part 1. Clinical Kidney Journal, 9(5), 682-699. [Link]
-
Bryan, C. W., et al. (1986). Single-injection clearances of iothalamate-131-I in the rat. Journal of the American Society of Nephrology, 2(4), 469-476. [Link]
-
Golman, K., & Wilk, I. (1979). Renal excretion mechanism of a nonionic contrast agent. Investigative Radiology, 14(3), 224-227. [Link]
-
Talner, L. B., et al. (1975). Comparison between iodamide and iothalamate in intravenous urography. Urology, 6(3), 324-327. [Link]
-
DrugBank. (n.d.). Iothalamic acid (USP). Retrieved from DrugBank Online. [Link]
-
Wikipedia. (n.d.). Iotalamic acid. Retrieved from Wikipedia. [Link]
-
Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews, 95(1), 83-123. [Link]
-
Yin, J., & Wang, J. (2016). Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. Pharmacology & Therapeutics, 159, 64-80. [Link]
-
Ahn, S. Y., & Lee, S. D. (2009). Introduction of Organic Anion Transporters (SLC22A) and a Regulatory Mechanism by Caveolins. Electrolytes & Blood Pressure, 7(1), 8-13. [Link]
-
Liu, Q., et al. (2020). Potent Inhibitors of Organic Anion Transporters 1 and 3 From Natural Compounds and Their Protective Effect on Aristolochic Acid Nephropathy. Toxicological Sciences, 175(2), 257-269. [Link]
-
He, J., et al. (2004). A comparison of iothalamate-GFR and serum creatinine-based outcomes: acceleration in the rate of GFR decline in the African American Study of Kidney Disease and Hypertension. Journal of the American Society of Nephrology, 15(12), 3185-3193. [Link]
-
Medications & Nutrition. (2023). Organic Anion Transporters (OATs) and pharmaconutrition. Retrieved from Medications & Nutrition. [Link]
-
Tung, C. S., et al. (2010). Ioxitalamate induces renal tubular apoptosis via activation of renal efferent nerve-mediated adrenergic signaling, renin activity, and reactive oxygen species production in rats. Toxicological Sciences, 114(1), 149-158. [Link]
-
Seegmiller, J. C., et al. (2010). Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate. Clinical Chemistry, 56(4), 643-650. [Link]
-
Nolin, T. D., & Himmelfarb, J. (2022). Transporter-Mediated Interactions Between Uremic Toxins and Drugs: A Hidden Driver of Toxicity in Chronic Kidney Disease. International Journal of Molecular Sciences, 23(13), 7295. [Link]
-
Odlind, B., et al. (1985). Is 125I iothalamate an ideal marker for glomerular filtration? Kidney International, 27(1), 9-16. [Link]
-
Inxight Drugs. (n.d.). IOTHALAMATE SODIUM. Retrieved from National Center for Advancing Translational Sciences. [Link]
-
Shah, I., et al. (2016). HPLC estimation of iothalamate to measure glomerular filtration rate in humans. Chemistry Central Journal, 10, 71. [Link]
Sources
- 1. IOTHALAMIC ACID [drugs.ncats.io]
- 2. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medtigo [medtigo.com]
- 4. Iotalamic acid - Wikipedia [en.wikipedia.org]
- 5. IOTHALAMATE SODIUM [drugs.ncats.io]
- 6. Iothalamic acid (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Renal and non-renal clearances of iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The usefulness of 125I-sodium lothalamate as a GFR-indicator in single intravenous injection tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of 125I-iothalamate and 131I-o-iodohippurate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of iothalamate in endstage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iothalamate clearance and its use in large-scale clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uwmedicine.org [uwmedicine.org]
- 16. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
